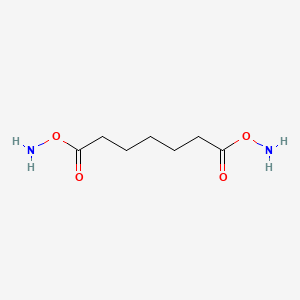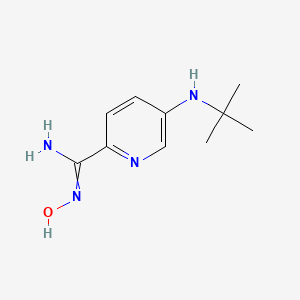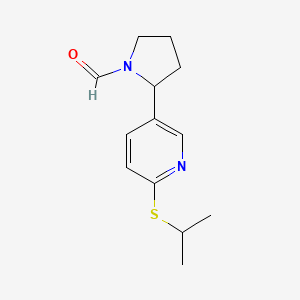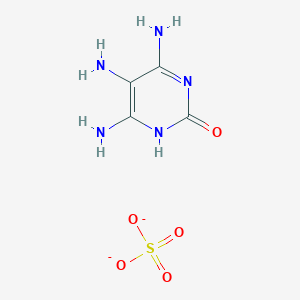
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is a chemical compound with the molecular formula C₅H₁₄Cl₂N₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- typically involves the reduction of 4-methylpyrrolidin-3-one followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow synthesis. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, and thiolates.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyrrolidinamine dihydrochloride
- 4-Methylpyrrolidine
- 3-Aminopyrrolidine
Uniqueness
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Propiedades
Fórmula molecular |
C5H14Cl2N2 |
|---|---|
Peso molecular |
173.08 g/mol |
Nombre IUPAC |
(3R)-4-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4?,5-;;/m0../s1 |
Clave InChI |
XHVYAOXNULEUHH-NDJMHZLHSA-N |
SMILES isomérico |
CC1CNC[C@@H]1N.Cl.Cl |
SMILES canónico |
CC1CNCC1N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)


![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)




